molecular formula C19H19N3O2 B277570 N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Cat. No.: B277570
M. Wt: 321.4 g/mol
InChI Key: SDVMEJTZXHSEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups and a phthalazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Acylation Reaction: The phthalazinone core is then acylated with 3,4-dimethylphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the methyl group on the phthalazinone moiety.

    N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Contains a quinazolinone core instead of a phthalazinone core.

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to the presence of both the dimethylphenyl and the methylphthalazinone moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-14(10-13(12)2)20-18(23)11-17-15-6-4-5-7-16(15)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

SDVMEJTZXHSEQO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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